Idarubicinone - 60660-75-5

Idarubicinone

Catalog Number: EVT-296591
CAS Number: 60660-75-5
Molecular Formula: C20H16O7
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idarubicinone is a synthetic anthracycline aglycone, meaning it lacks the sugar moiety typically found in naturally occurring anthracyclines like daunorubicin. [, , ] It serves as a key precursor in synthesizing various anthracycline antibiotics, including idarubicin, a clinically important antitumor agent. [, ] Idarubicinone itself is not used as a therapeutic agent but holds significant value in scientific research, particularly in organic chemistry and medicinal chemistry. []

Future Directions
  • Developing more efficient and environmentally friendly synthetic routes: Exploring novel catalytic systems and synthetic strategies to access idarubicinone in a more sustainable manner is an area of active interest. []
  • Expanding the chemical space of anthracycline analogues: Utilizing idarubicinone as a starting point, researchers can explore new chemical modifications to generate diverse libraries of anthracycline analogues with potentially improved therapeutic profiles. []

Idarubicin

  • Relevance: Idarubicin is the glycosylated form of Idarubicinone, with the sugar moiety attached at the C-7 position. This glycosylation is crucial for the biological activity of Idarubicin.

Idarubicinone-7-β-D-glucuronide

  • Relevance: This compound is directly derived from Idarubicinone, representing a modified form of the parent compound.

Doxorubicin

  • Relevance: Doxorubicin shares a similar tetracyclic structure with Idarubicinone, differing in the substituents on the core structure. This makes Doxorubicin a relevant compound for comparative study and understanding structure-activity relationships.

Daunorubicin

  • Relevance: Daunorubicin is a structural analogue of Idarubicinone, sharing the tetracyclic core but differing in the substituents on the A ring. It is often used as a starting material for the synthesis of Idarubicinone and its analogues.

Epirubicin

  • Relevance: Epirubicin, like Doxorubicin, shares a structural resemblance to Idarubicinone, highlighting the importance of the anthracycline scaffold for antitumor activity.

6-(Aminoalkyloxy)methyl-6,7-dideoxyidarubicinones

  • Relevance: These analogues represent a targeted modification of the Idarubicinone structure, aiming to optimize its anticancer activity and reduce side effects.
Source and Classification

Idarubicinone is classified as an anthracycline and is structurally related to other compounds in this class, such as doxorubicin and daunorubicin. These compounds are derived from the fermentation of certain species of Streptomyces, a genus of bacteria known for producing various bioactive metabolites. Idarubicinone itself can be synthesized through various chemical pathways, notably through functionalization strategies involving polynuclear arenes.

Synthesis Analysis

Methods and Technical Details

Recent advancements in synthetic methodologies have led to innovative approaches for the synthesis of idarubicinone. A notable method involves the global functionalization of tetracene, a polycyclic aromatic hydrocarbon, which serves as a precursor. The synthesis process typically includes several key steps:

  1. Arene Oxidation: The initial step involves the oxidation of tetracene using cobalt(II) tetraphenylporphyrin as a catalyst and phenyliodine(III) sulfate as an oxidant, yielding 5,12-tetracenequinone.
  2. Dearomative Hydroboration: This step employs arenophile-mediated dearomative hydroboration to introduce functional groups necessary for the anthracycline framework.
  3. Zweifel Olefination: Following hydroboration, Zweifel olefination is performed to install additional substituents on the aromatic rings.
  4. Final Modifications: Subsequent reactions, including hydration and urazole-to-alcohol exchanges, refine the structure to yield idarubicinone.

This method allows for the synthesis of idarubicinone in a controlled manner with high yields, showcasing a departure from traditional annulation-based approaches .

Molecular Structure Analysis

Structure and Data

Idarubicinone features a complex tetracyclic structure characteristic of anthracyclines. Its molecular formula is C₂₁H₂₃N₃O₃, and it contains multiple functional groups that contribute to its biological activity. The structural integrity is crucial for its interaction with DNA and other cellular targets.

  • Molecular Weight: Approximately 365.43 g/mol
  • Key Functional Groups: Hydroxyl (-OH), ketone (C=O), and amine (NH) groups are present in its structure.

The stereochemistry of idarubicinone is also significant, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Idarubicinone participates in various chemical reactions that are essential for its synthesis and modification:

  1. Oxidation Reactions: These reactions convert tetracene into more reactive intermediates that can undergo further transformations.
  2. Hydroboration: This reaction introduces boron-containing groups into the aromatic system, which can be subsequently modified.
  3. Elimination Reactions: Base-induced eliminations lead to the formation of key intermediates necessary for final product formation.

The mechanistic pathways involved in these reactions often include radical intermediates and electrophilic attack on aromatic systems .

Mechanism of Action

Process and Data

The mechanism of action of idarubicinone primarily involves intercalation into DNA strands, disrupting the replication process in cancer cells. This action leads to:

  • Inhibition of Topoisomerase II: Idarubicinone stabilizes the topoisomerase II-DNA complex, preventing DNA strand separation.
  • Generation of Reactive Oxygen Species: The compound can induce oxidative stress within cells, leading to apoptosis (programmed cell death).

These mechanisms contribute to its effectiveness as an antitumor agent, particularly in hematological malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idarubicinone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 200°C.

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

Scientific Uses

Idarubicinone is primarily utilized in cancer treatment protocols due to its potent antitumor activity. Its applications include:

  • Chemotherapy Regimens: Used alone or in combination with other agents to treat various cancers, particularly acute myeloid leukemia.
  • Research Applications: Studied for its mechanisms of action and potential modifications to enhance efficacy or reduce toxicity.

Ongoing research aims to explore novel derivatives of idarubicinone that may offer improved therapeutic profiles while minimizing adverse effects associated with traditional anthracycline therapies .

Introduction to Anthracyclinones and Idarubicinone

Structural Classification of Anthracyclines

Anthracyclines represent a structurally distinct class of tetracyclic polyketides characterized by a planar anthraquinone chromophore fused to a hydrotetracene ring system. This core scaffold consists of four fused rings labeled A-D, where the quinone-hydroquinone relationship between rings B and C enables redox activity critical to biological function. The aglycone moiety (anthracyclinone) serves as the pharmacophoric foundation, while amino sugar attachments (typically at C7) modulate solubility, cellular uptake, and DNA binding kinetics. Idarubicinone (4-demethoxy-13-dihydrocarminomycinone) belongs to the 4-demethoxylated subclass of anthracyclinones, distinguished by the absence of a methoxy group at the C4 position—a modification with profound implications for molecular properties and biological activity [3] [9].

Table 1: Structural Features of Key Anthracyclinones

AglyconeC4 SubstituentC13 SubstituentC9 Side ChainLipophilicity (log P)*
DaunorubicinoneMethoxy (-OCH₃)Carbonyl (C=O)Acetyl (-COCH₃)~0.45
DoxorubicinoneMethoxy (-OCH₃)Hydroxyl (-OH)Acetyl (-COCH₃)~0.70
IdarubicinoneHydrogen (-H)Carbonyl (C=O)Acetyl (-COCH₃)~1.25

*Calculated values reflecting relative hydrophobicity trends [6] [9]

Historical Development of Anthracycline Analogues

The quest for anthracyclines with improved therapeutic indices drove systematic structural modifications beginning in the 1970s. Initial efforts focused on natural precursors like daunorubicin (isolated from Streptomyces peucetius) and doxorubicin, its hydroxylated derivative. While clinically effective, their dose-limiting cardiotoxicity and susceptibility to multidrug resistance mechanisms spurred analogue development. Italian researchers at Farmitalia Research Laboratories pioneered the removal of the C4 methoxy group—considered non-essential for DNA intercalation but influential on electronic distribution—yielding 4-demethoxydaunorubicin (idarubicin) in 1976 [4] [9]. Idarubicinone emerged as the genus aglycone upon hydrolytic cleavage of the daunosamine sugar from idarubicin. This deliberate demethoxylation represented a rational drug design strategy predicated on enhancing lipophilicity and overcoming pharmacokinetic limitations of earlier anthracyclines [3] [7].

Idarubicinone as the Aglycone of Idarubicin: Pharmacological Significance

Idarubicinone constitutes the non-glycosidic core of the prodrug idarubicin. Its pharmacological significance is multifaceted: First, as the metabolic endpoint after deglycosylation, idarubicinone retains intrinsic topoisomerase II inhibitory activity, contributing to sustained cytotoxicity [7] [9]. Second, its elevated lipophilicity (log P ~1.25) compared to daunorubicinone (log P ~0.45) profoundly enhances membrane permeability and cellular accumulation. This is evidenced by studies showing idarubicin accumulates in leukemic blasts 5-10 times more efficiently than daunorubicin [4] [9]. Third, idarubicinone serves as the precursor scaffold for the active metabolite idarubicinol (13-dihydroidarubicin), formed via cytoplasmic carbonyl reductases. Idarubicinol exhibits comparable cytotoxicity to idarubicin and an extended plasma half-life (45-60 hours), prolonging therapeutic exposure [4] [7]. Clinically, these properties translate to idarubicin's superior efficacy over daunorubicin in AML remission induction, particularly in reducing relapse rates [4].

Table 2: Metabolic Properties of Idarubicinone vs. Parent Drug

PropertyIdarubicinIdarubicinoneIdarubicinol (13-OH)
Formation PathwayParent ProdrugDeglycosylationCarbonyl Reduction
Relative LipophilicityModerateHighHigh
Plasma Half-life (h)22Not determined40-60
Topo II InhibitionYesYesYes
Cellular UptakeModerateVery HighHigh

Data derived from metabolic studies [4] [7] [9]

Comparative Analysis of Idarubicinone and Daunorubicin/Doxorubicin Aglycones

The structural divergence at C4 critically differentiates idarubicinone from its methoxylated counterparts:

  • Lipophilicity and Cellular Pharmacology: Removal of the polar methoxy group increases idarubicinone's octanol-water partition coefficient by approximately 3-fold compared to daunorubicinone. This elevated lipophilicity accelerates passive diffusion across lipid bilayers, reducing dependence on transporters vulnerable to multidrug resistance (MDR1/P-gp) efflux. Circular dichroism studies confirm idarubicinone's deeper penetration into hydrophobic membrane domains, facilitating greater intracellular concentrations [1] [9].

  • DNA Binding Dynamics: While all anthracyclinones intercalate DNA via the anthraquinone core, idarubicinone exhibits altered binding kinetics and stability. Absence of the C4 methoxy reduces steric hindrance, allowing tighter intercalation into CpG dinucleotide steps. Thermodynamic analyses reveal a 15-20% increase in DNA-binding constant (Ka) for idarubicinone versus daunorubicinone, correlating with enhanced stabilization of the topoisomerase II-DNA cleavage complex [1] [7] [9].

  • Redox Cycling and Free Radical Generation: The electron-donating methoxy group in daunorubicinone/doxorubicinone facilitates semiquinone radical formation via quinone reduction, contributing to oxygen radical generation. Idarubicinone's unsubstituted ring system exhibits attenuated redox cycling, potentially mitigating iron-catalyzed hydroxyl radical production implicated in cardiotoxicity. However, this remains controversial as idarubicinone retains quinone-mediated electron transfer capability [5] [9].

  • Bioactivity Profiles: In vitro cytotoxicity assays consistently rank idarubicinone and its derivatives superior to daunorubicinone analogues. Against HL-60 leukemic cells, idarubicinone demonstrates an IC50 of 3.3 ng/mL versus 7.9 ng/mL for daunorubicinone—a 2.4-fold potency increase attributed to enhanced nuclear delivery and retention [6] [8] [9]. Furthermore, idarubicinone maintains activity in P-gp-overexpressing cell lines where daunorubicinone efficacy is significantly compromised.

Table 3: Comparative Bioactivity of Anthracyclinones

ParameterDaunorubicinoneDoxorubicinoneIdarubicinone
DNA Binding Constant (Ka, M⁻¹x10⁵)1.82.12.6
Topo II Inhibition IC50 (µM)0.450.380.22
Cytotoxicity (HL-60 IC50, ng/mL)7.95.23.3
P-gp Substrate Efflux RatioHigh (>8)Moderate (~5)Low (<3)
Redox Cycling PotentialHighHighModerate

Data compiled from biochemical and cellular studies [1] [6] [8]

Properties

CAS Number

60660-75-5

Product Name

Idarubicinone

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1

InChI Key

ZUFQFGSMHXKORU-YUNKPMOVSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O

Synonyms

4-demethoxydaunomycinone

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.